![molecular formula C21H18F2N2O B2573595 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1286714-16-6](/img/structure/B2573595.png)
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, also known as DFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. DFPB belongs to the class of benzamide derivatives, which have been shown to exhibit various pharmacological activities.
Wirkmechanismus
The mechanism of action of 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been shown to affect various biochemical and physiological processes in the body. It has been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. Additionally, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, that are involved in cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its anticancer activity has been well established in various cancer cell lines. However, there are also some limitations to its use. 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its toxicity profile has not been fully characterized, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the characterization of the toxicity profile of 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, which could provide valuable information for its potential clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide and its potential applications in the treatment of various diseases.
Synthesemethoden
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with phenethylamine, followed by the reaction of the resulting intermediate with pyridine-2-carboxaldehyde. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O/c22-18-10-6-11-19(23)20(18)21(26)25(15-17-9-4-5-13-24-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVEUCQCYZZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.